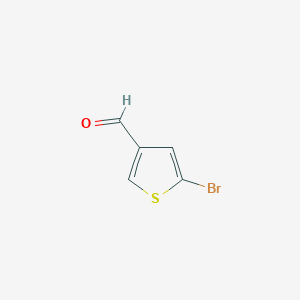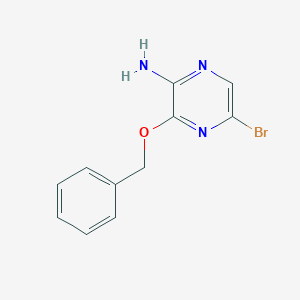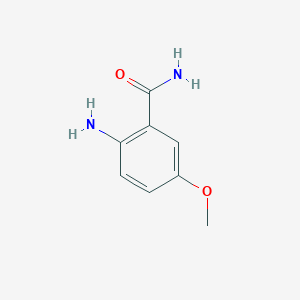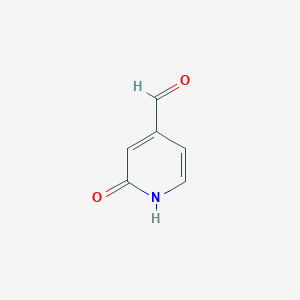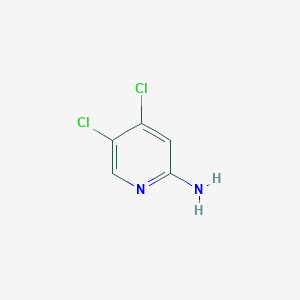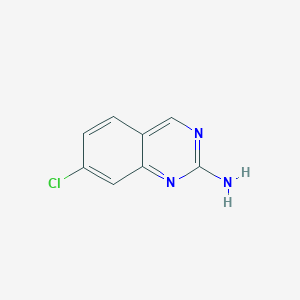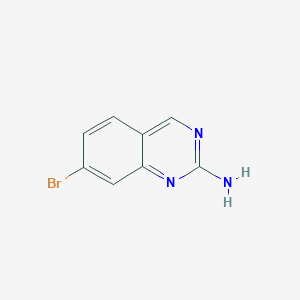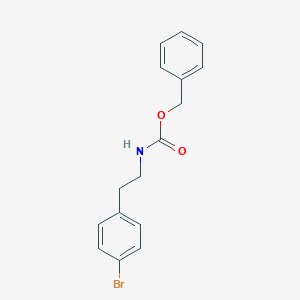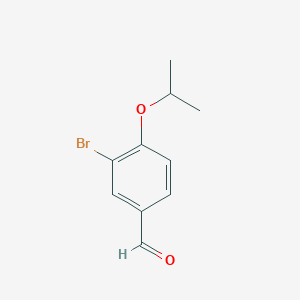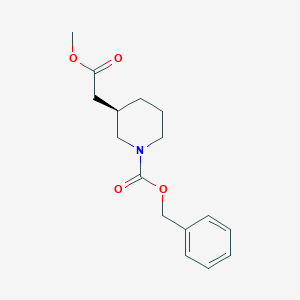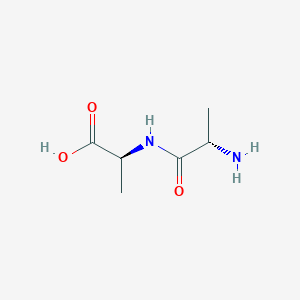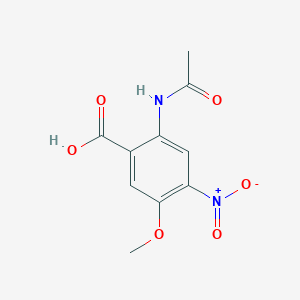
Boc-3,5-difluoro-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3,5-difluoro-D-phenylalanine is a chemical compound with the molecular formula C14H17F2NO4 and a molecular weight of 301.29 . It is also known by several synonyms, including Boc-D-Phe (3,5-DiF)-OH, ®-Boc-2-amino-3-(3,5-difluorophenyl)propionic acid, and BOC-D-3,5-DIFLUOROPHENYLALANINE .
Molecular Structure Analysis
The IUPAC name for Boc-3,5-difluoro-D-phenylalanine is (2R)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . The InChI and SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis
Boc-3,5-difluoro-D-phenylalanine is a solid substance with a melting point of 109-115 °C and a boiling point of 417.6 °C at 760 mmHg . It has a density of 1.270 g/cm3 .Aplicaciones Científicas De Investigación
Application in Peptide Synthesis
Boc-protected amino acids are pivotal in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc group (tert-butoxycarbonyl) is a common amino-protecting group that can be removed under acidic conditions without affecting the peptide chain. This specificity is crucial for synthesizing peptides with high purity and complexity. While the literature provided does not specify Boc-3,5-difluoro-D-phenylalanine, the principles of Boc protection apply broadly across peptide chemistry for enhancing synthesis techniques, drug design, and development of therapeutic peptides.
Importance in Research and Development
In pharmaceutical research, the introduction of fluorine atoms into organic compounds, such as in Boc-3,5-difluoro-D-phenylalanine, can significantly alter the biological activity of molecules, affecting their metabolic stability, lipophilicity, and ability to interact with biological targets. Fluorinated amino acids are particularly interesting for drug development due to these properties, offering avenues for creating more effective and selective drugs.
References for Further Reading
While specific studies on Boc-3,5-difluoro-D-phenylalanine were not found, researchers interested in the synthesis, application, and implications of fluorinated amino acids and Boc-protected amino acids in scientific research may find the following references insightful:
Fabrication, Modification, and Application of Photocatalysts - Discusses the modification strategies to enhance photocatalytic performance, applicable in understanding the role of specific functional groups in chemical synthesis and applications (Ni et al., 2016).
A Review of Sensors and Biosensors for Amino Acids - Highlights the importance of amino acids in biosensor technology, relevant for appreciating the role of specific amino acids in biochemical detection systems (Dinu & Apetrei, 2022).
Propiedades
IUPAC Name |
(2R)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBNUDVCRKSYDG-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427321 |
Source


|
| Record name | Boc-3,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3,5-difluoro-D-phenylalanine | |
CAS RN |
205445-53-0 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-3,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

